molecular formula C10H12ClN3O B1468333 1-(2-Chloropyridine-4-carbonyl)piperazine CAS No. 1354087-52-7

1-(2-Chloropyridine-4-carbonyl)piperazine

Cat. No.: B1468333
CAS No.: 1354087-52-7
M. Wt: 225.67 g/mol
InChI Key: SRGRYAJKQMUDSL-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-carbonyl)piperazine is an organic compound that features a piperazine ring substituted with a 2-chloropyridine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridine-4-carbonyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-chloropyridine with piperazine. One common method involves the acylation of piperazine with 2-chloropyridine-4-carbonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridine-4-carbonyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the carbonyl group.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products:

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Reduced forms of the carbonyl group.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

1-(2-Chloropyridine-4-carbonyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • 1-(2-Chloropyridine-4-carbonyl)homopiperazine
  • 1-(2-Chloropyridine-4-carbonyl)pyrazine
  • 1-(2-Chloropyridine-4-carbonyl)pyridine

Comparison: 1-(2-Chloropyridine-4-carbonyl)piperazine is unique due to the presence of the piperazine ring, which imparts specific pharmacokinetic and pharmacodynamic properties. Compared to its analogs, it may exhibit different binding affinities and metabolic stability, making it a valuable compound for specific therapeutic applications.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-9-7-8(1-2-13-9)10(15)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGRYAJKQMUDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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